L-tyrosinyl
Description
Primary Molecular Architecture of L-Tyrosine and Its Derivatives
L-Tyrosine (C₉H₁₁NO₃) is a polar aromatic amino acid featuring a para-hydroxyphenyl group, an α-amino acid backbone, and a carboxylic acid moiety. Its derivatives typically involve modifications at three sites: (1) the phenolic hydroxyl group, (2) the amino group, and (3) the carboxylate group. Common derivatives include:
- O-Substituted Tyrosines : Alkylation or phosphorylation of the phenolic oxygen, as seen in O-phospho-L-tyrosine (pY), which introduces a negatively charged phosphate group.
- N-Acylated Derivatives : Protection of the amino group with fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups, critical for peptide synthesis.
- Esterified Carboxylates : Conversion to methyl or ethyl esters to enhance lipid solubility, as in ethyl L-tyrosinate.
The stereochemical integrity of the L-configuration at the α-carbon is preserved in most derivatives, as demonstrated by optical rotation values (e.g., [α]D²⁵ = −10.4° for L-tyrosine in water). Substituents on the aromatic ring (e.g., 3-iodo-L-tyrosine) alter electronic properties, with Hammett constants (σ) influencing reactivity in enzymatic systems.
Crystallographic Analysis of Tyrosyl-Containing Peptides
X-ray diffraction studies reveal conserved structural motifs in tyrosyl-containing peptides:
In the cyclic dipeptide cyclo(L-seryl-L-tyrosyl), the tyrosine aromatic ring engages in edge-to-face stacking (3.4 Å distance) with serine’s hydroxyl group. For phosphorylated tyrosyl residues, such as in Fmoc-O-phospho-L-tyrosine, the phosphate group adopts a tetrahedral geometry with P–O bond lengths of 1.54–1.58 Å.
Conformational Dynamics of Phosphorylated Tyrosyl Residues
Phosphorylation induces significant conformational changes due to electrostatic repulsion and hydrogen bonding:
- Backbone Rigidity : Molecular dynamics (MD) simulations show phosphorylated tyrosyl residues reduce backbone flexibility by 40% compared to non-phosphorylated forms, as quantified by root mean square fluctuation (RMSF < 0.8 Å).
- Side Chain Reorientation : In Aβ42 peptides, phosphorylation at Tyr10 shifts the χ₁ torsional angle from 180° (α-helix) to −60° (disordered coil), altering amyloid aggregation kinetics.
- Solvent Accessibility : Phosphorylated tyrosines exhibit 70% higher solvent-accessible surface area (SASA), facilitating interactions with SH2 domains.
Free energy landscapes computed via metadynamics reveal two dominant minima for pY: (a) a compact state (ΔG = −2.1 kcal/mol) with phosphate hydrogen-bonded to backbone amides, and (b) an extended state (ΔG = −1.3 kcal/mol) where the phosphate interacts with solvent.
Hydrogen Bonding Networks in Tyrosyl Radical Systems
Tyrosyl radicals (Tyr- ) exhibit unique hydrogen bonding patterns that modulate their redox properties:
| System | Hydrogen Bond Donor | Bond Length (Å) | g-Tensor (gₓ) | Spin Density (ρO) |
|---|---|---|---|---|
| Ribonucleotide reductase | Asp84 | 2.9 | 2.0091 | 0.38 |
| Photosystem II | His190 | 2.7 | 2.0076 | 0.42 |
| E. coli R2 | Water | 3.2 | 2.0087 | 0.39 |
In ribonucleotide reductase, the Tyr122- radical forms a weak hydrogen bond (2.9 Å) with Asp84, stabilizing the high-spin state (S = ½) and lowering reduction potential by 120 mV. Ab initio calculations demonstrate that linear hydrogen bonds (θ = 180°) reduce spin-orbit coupling matrix elements by 30%, decreasing gₓ anisotropy. Bent configurations (θ = 120°) further shift gₓ to 2.0073 due to blue-shifted n→π* transitions.
Properties
Molecular Formula |
C9H10NO3 |
|---|---|
Molecular Weight |
180.18 g/mol |
InChI |
InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
BSOLAQMZTBVZLA-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[O] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[O] |
Origin of Product |
United States |
Comparison with Similar Compounds
L-Tyrosine vs. Phenylalanine
- Structural Differences : Phenylalanine lacks the hydroxyl group on the phenyl ring present in L-tyrosine. This difference affects their metabolic roles; phenylalanine is hydroxylated to form L-tyrosine in vivo.
- Functional Roles: While both are proteinogenic, phenylalanine is essential (diet-dependent), whereas L-tyrosine is non-essential. L-Tyrosinyl’s hydroxyl group enables post-translational modifications (e.g., phosphorylation) critical for signaling pathways, unlike phenylalanine .
3-Methyl-L-Tyrosine
- Modification : The addition of a methyl group to the phenyl ring alters hydrophobicity and steric effects.
Pharmacologically Relevant Derivatives
Phosphotriester Derivatives of AZT
Peptide Incorporation
This compound is integral to bioactive peptides, such as:
Table 1: Key Derivatives of this compound
Functional Analogs and Inhibitors
Ferulic Acid Derivatives
- Role: Act as tyrosinase inhibitors, indirectly affecting this compound’s role in melanogenesis. Ferulic acid derivatives compete with tyrosine for enzyme binding, reducing melanin production .
Key Research Findings
- Antiviral Applications : this compound-modified AZT derivatives show promise against drug-resistant viruses .
- Peptide Engineering : Incorporation improves stability and target specificity in therapeutic peptides .
- Biosynthetic Limitations: Tyrosine’s subordinate role to phenylalanine in polyphenol synthesis highlights metabolic hierarchy .
Preparation Methods
Reaction Pathway and Optimization
The synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine, a key L-tyrosinyl derivative, begins with L-tyrosine as the starting material. The process involves three sequential steps:
-
Esterification : L-tyrosine reacts with methanol under reflux in the presence of a catalyst (e.g., HCl) to form L-tyrosine methyl ester hydrochloride (yield: ~95%).
-
Amidation : Trifluoroacetic anhydride introduces a trifluoroacetyl group under alkaline conditions, yielding N-trifluoroacetyl-L-tyrosine methyl ester.
-
Etherification/Hydrolysis : A Mitsunobu reaction with triphenylphosphine and di-tert-butyl azodicarboxylate facilitates etherification, followed by hydrolysis with potassium carbonate to produce O-alkyl-L-tyrosine (two-step yield: 81.4%, HPLC purity: 99.3%).
Table 1: Key Parameters for Esterification-Amidation-Etherification
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Methanol, HCl, reflux | 95 | >98 |
| Amidation | Trifluoroacetic anhydride, NaOH, reflux | 92 | 97 |
| Etherification | Triphenylphosphine, di-tert-butyl azodicarboxylate | 85 | 99 |
| Hydrolysis | K₂CO₃, MeOH/H₂O | 96 | 99.3 |
This method’s advantages include high purity and scalability, though it requires heavy metal catalysts, complicating waste management.
Acetylation in Aqueous Medium for N-Acetyl-L-Tyrosine
Process Design and Environmental Considerations
N-Acetyl-L-tyrosine synthesis employs diacetyl oxide in a water-based medium, avoiding traditional alkaline solutions. Key steps include:
Table 2: N-Acetyl-L-Tyrosine Synthesis Metrics
| Parameter | Value |
|---|---|
| Reaction Temperature | 50–80°C |
| Reaction Time | 45–75 minutes |
| Solvent | Water/acetone |
| Yield | 78–80% |
| Purity | >98% |
This method eliminates sodium acetate byproducts, reducing environmental impact and simplifying waste processing.
Biological Production via Escherichia coli Fermentation
Fermentation and Recovery
Using engineered E. coli strains (e.g., GHLTYR-168), L-tyrosine is produced via fed-batch fermentation (42.2 g/L in 24 hours). Recovery involves:
Table 3: Fermentation and Recovery Data
| Strain | L-Tyrosine Yield (g/L) | Purity (%) | Specific Rotation (°) |
|---|---|---|---|
| E. coli GHLTYR-168 | 42.2 | 98.5 | -9.5 to -10.8 |
This method is sustainable but requires optimization for higher yields and cost-effective scaling.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Esterification | 81.4 | 99.3 | High | Moderate (metal use) |
| Acetylation | 80 | 98 | Moderate | Low |
| Fermentation | N/A | 98.5 | High | Low |
| Pharmaceutical | N/A | N/A | High | Low |
Chemical methods offer high purity but face environmental challenges, while fermentation balances sustainability and scalability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-tyrosinyl-containing peptides in laboratory settings?
- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies is widely employed. Optimize coupling efficiency with HBTU/HOBt activation and monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Post-synthesis, purify using reverse-phase HPLC with C18 columns and validate via electrospray ionization mass spectrometry (ESI-MS) .
Q. What safety protocols are essential when handling this compound compounds?
- Answer : Use nitrile gloves and Type 5/6 chemical-resistant suits. For aerosolized particles, employ NIOSH-certified P95 respirators. Implement secondary containment systems to prevent environmental contamination and adhere to waste disposal regulations (e.g., neutralization before disposal) .
Q. How can researchers validate the purity of this compound derivatives?
- Answer : Combine TLC (silica GF254 plates; mobile phase n-BuOH:AcOH:H₂O 4:1:1) with reverse-phase HPLC (0.1% TFA gradient). Confirm structural integrity via ¹H NMR (500 MHz in D₂O) and ESI-MS .
Q. What storage conditions preserve this compound stability?
- Answer : Lyophilized peptides should be stored at -20°C with desiccants. For solutions, use pH 6.8 phosphate buffer at 4°C, shielded from light. Monitor degradation via weekly HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound derivatives under varying pH conditions?
- Answer : Perform pH titration (7.0–9.0) during synthesis, tracking tyrosine’s phenolic group ionization via UV-Vis spectroscopy (λ = 275 nm). Compare buffer systems (e.g., phosphate vs. carbonate) and analyze yield trends using RP-HPLC. Adjust coupling times and activation reagents (e.g., DIC/Oxyma) for pH-sensitive reactions .
Q. How to design experiments investigating this compound’s role in protein-protein interactions?
- Answer : Use surface plasmon resonance (SPR) with immobilized binding partners (e.g., streptavidin-biotin systems). Apply alanine-scanning mutagenesis to identify critical residues. Validate binding affinities via isothermal titration calorimetry (ITC) and corroborate with molecular dynamics simulations .
Q. How to resolve contradictory data in studies on this compound’s antioxidant activity?
- Answer : Apply PRISMA guidelines for systematic reviews. Compare assay methodologies (e.g., ORAC vs. FRAP), concentrations (μM to mM), and cellular models (in vitro vs. in vivo). Conduct meta-regression to analyze variables like pH, co-factors (e.g., Fe³⁺), and oxidative stress induction methods .
Q. How to quantify this compound’s cellular uptake kinetics?
- Answer : Use ¹⁴C-radiolabeled tyrosine in pulse-chase experiments. Quantify intracellular levels via LC-MS/MS and model data using Michaelis-Menten kinetics. Validate transport mechanisms through siRNA knockdown of LAT1 amino acid transporters .
Methodological Considerations
- Experimental Reproducibility : Document synthesis protocols using CHEMDRAW mechanisms and replicate conditions across ≥3 independent trials. Include negative controls (e.g., scrambled peptides) in interaction studies .
- Data Contradiction Analysis : Use Cohen’s d to measure effect sizes in conflicting studies. Apply Bland-Altman plots for assay comparison and consider batch-to-batch variability in synthetic peptides .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
